molecular formula C14H15N3O3S2 B7060350 5-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylfuran-2-carbonitrile

5-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylfuran-2-carbonitrile

Cat. No.: B7060350
M. Wt: 337.4 g/mol
InChI Key: NYKDSICXXUEVPM-UHFFFAOYSA-N
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Description

5-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylfuran-2-carbonitrile is a complex organic compound that features a combination of thiophene, piperazine, sulfonyl, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylfuran-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including sulfonylation and piperazine coupling. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylfuran-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield simpler hydrocarbons or alcohols.

Scientific Research Applications

5-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylfuran-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylfuran-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties.

    Piperazine Derivatives: Compounds containing the piperazine ring, often used in pharmaceuticals.

    Sulfonyl Compounds: Compounds containing the sulfonyl group, known for their stability and reactivity.

Uniqueness

5-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylfuran-2-carbonitrile is unique due to its combination of these functional groups, which imparts a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonylfuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c15-10-12-3-4-14(20-12)22(18,19)17-7-5-16(6-8-17)11-13-2-1-9-21-13/h1-4,9H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKDSICXXUEVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=C(O3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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